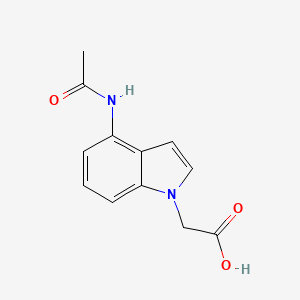![molecular formula C12H26N2O2 B1377855 Carbamate de tert-butyle N-[4-méthyl-1-(méthylamino)pentan-3-yle] CAS No. 1376105-36-0](/img/structure/B1377855.png)
Carbamate de tert-butyle N-[4-méthyl-1-(méthylamino)pentan-3-yle]
Vue d'ensemble
Description
tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate: is an organic compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules .
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicinal chemistry, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. For example, tert-butyl carbamate can be reacted with 4-methyl-1-(methylamino)pentan-3-yl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted carbamates.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the additional methylamino and pentan-3-yl groups.
N-Boc-protected amines: These compounds have similar protective groups but different amine structures.
Uniqueness: tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is unique due to its specific structure, which allows for selective interactions with biological targets and its utility in various synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPICDIBZAXAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCNC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


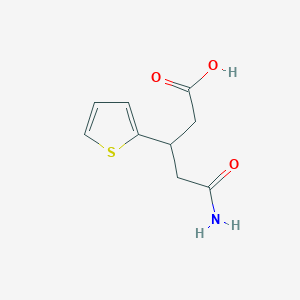
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
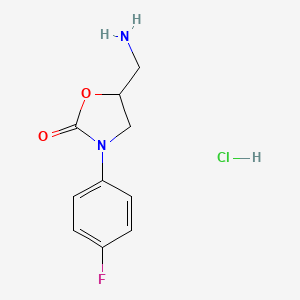
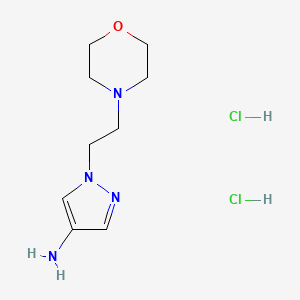
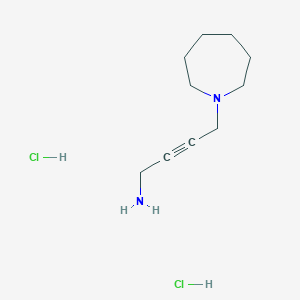
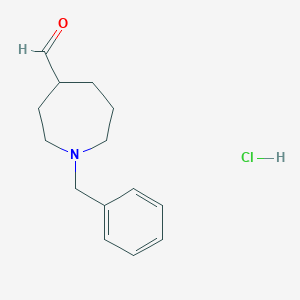
methanone hydrobromide](/img/structure/B1377783.png)
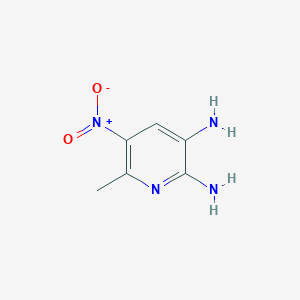
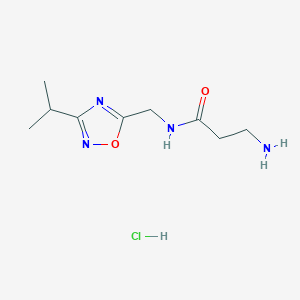
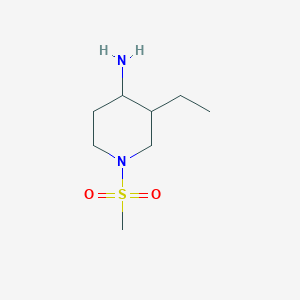
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
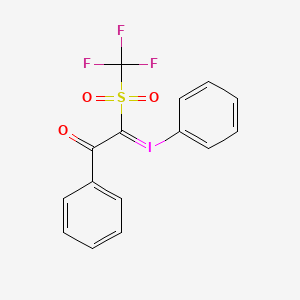
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
